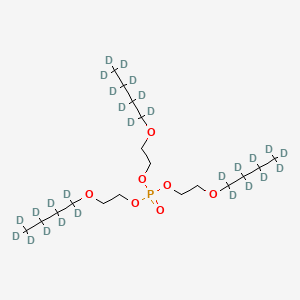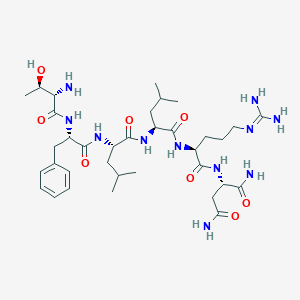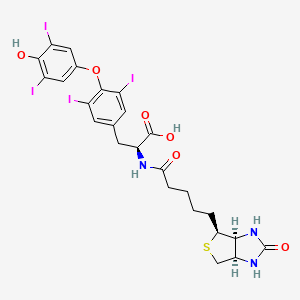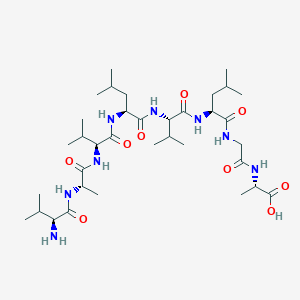
Halo tag TMR
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Halo tag TMR is a fluorescent dye that is widely used in biological and chemical research. It is composed of a chloroalkane unit and tetramethylrhodamine (TMR) dye. The chloroalkane unit serves as the reactive substrate for Halo protein, while the TMR dye provides fluorescence. This compound is known for its high specificity and affinity for Halo protein, making it an excellent tool for protein labeling and imaging in living cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Halo tag TMR involves the conjugation of the chloroalkane unit with the TMR dye. The chloroalkane unit is typically synthesized through a series of organic reactions, including halogenation and alkylation. The TMR dye is then attached to the chloroalkane unit through a nucleophilic substitution reaction. The reaction conditions usually involve mild temperatures and the presence of a suitable solvent to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The industrial production also includes rigorous quality control measures to ensure the consistency and reliability of the compound .
化学反応の分析
Types of Reactions
Halo tag TMR primarily undergoes nucleophilic substitution reactions due to the presence of the chloroalkane unit. This reaction allows the compound to covalently bind to Halo protein, forming a stable complex. The compound does not typically undergo oxidation or reduction reactions under physiological conditions .
Common Reagents and Conditions
The nucleophilic substitution reaction of this compound with Halo protein is facilitated by the presence of a suitable buffer solution, such as phosphate-buffered saline (PBS). The reaction is carried out at physiological pH and temperature, ensuring that the protein remains functional throughout the process .
Major Products Formed
The major product formed from the reaction of this compound with Halo protein is a covalently bound complex that exhibits strong fluorescence. This complex is highly stable and can be used for various imaging and analytical applications .
科学的研究の応用
Halo tag TMR has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of the key applications include:
Protein Labeling and Imaging: this compound is extensively used for labeling and imaging proteins in living cells. .
Protein-Protein Interactions: The compound is also used to study protein-protein interactions by labeling one of the interacting proteins with this compound.
Cellular Imaging: The compound is used in various cellular imaging techniques, including fluorescence microscopy and flow cytometry, to study cellular processes and functions.
作用機序
The mechanism of action of Halo tag TMR involves the formation of a covalent bond between the chloroalkane unit of the compound and the Halo protein. This reaction is facilitated by the high affinity of the chloroalkane unit for the active site of the Halo protein. Once bound, the TMR dye provides strong fluorescence, allowing researchers to visualize the labeled protein. The covalent bond formed is highly stable, ensuring that the labeled protein remains fluorescent even under denaturing conditions .
類似化合物との比較
Halo tag TMR is unique in its high specificity and affinity for Halo protein, which sets it apart from other fluorescent dyes. Some similar compounds include:
SNAP-tag: This compound also forms a covalent bond with its target protein but uses a different reactive group.
CLIP-tag: Similar to SNAP-tag, CLIP-tag uses a different reactive group to label proteins.
Fluorescent Proteins (e.g., GFP): Green fluorescent protein (GFP) and its variants are widely used for protein labeling.
特性
分子式 |
C35H42ClN3O6 |
|---|---|
分子量 |
636.2 g/mol |
IUPAC名 |
4-[2-[2-(6-chlorohexoxy)ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C35H42ClN3O6/c1-38(2)25-10-13-28-31(22-25)45-32-23-26(39(3)4)11-14-29(32)33(28)30-21-24(9-12-27(30)35(41)42)34(40)37-16-18-44-20-19-43-17-8-6-5-7-15-36/h9-14,21-23H,5-8,15-20H2,1-4H3,(H-,37,40,41,42) |
InChIキー |
YORHEDWUCXZZLS-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCOCCOCCCCCCCl)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B12375655.png)
![1-(3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-3-((3,4-dimethoxyphenethyl)amino)propan-1-one](/img/structure/B12375656.png)


![4-[2-[4-[[1-[4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]-6-(1,5-dimethyl-6-oxopyridin-3-yl)quinazolin-2-yl]piperidin-4-yl]methyl]piperazin-1-yl]-2-oxoethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12375669.png)
![N-[(2S)-1-[[(1S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B12375674.png)


![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[8-aminooctyl-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375688.png)



![2-Hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid](/img/structure/B12375710.png)

